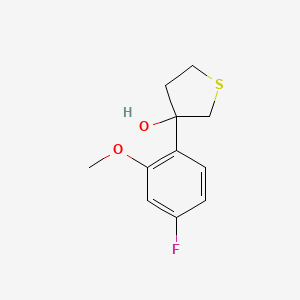

3-(4-Fluoro-2-methoxyphenyl)thiolan-3-ol

Description

3-(4-Fluoro-2-methoxyphenyl)thiolan-3-ol is a five-membered sulfur-containing heterocyclic compound (thiolane) substituted with a hydroxyl group at the 3-position and a 4-fluoro-2-methoxyphenyl moiety. This structure combines aromatic fluorination and methoxylation, which are common in bioactive molecules due to their influence on electronic properties and metabolic stability.

Properties

IUPAC Name |

3-(4-fluoro-2-methoxyphenyl)thiolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2S/c1-14-10-6-8(12)2-3-9(10)11(13)4-5-15-7-11/h2-3,6,13H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWRUFKKQGIBHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C2(CCSC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)F)C2(CCSC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthetic routes and reaction conditions for 3-(4-Fluoro-2-methoxyphenyl)thiolan-3-ol are not extensively documented in the available literature. it is typically synthesized in controlled laboratory settings for research purposes. Industrial production methods are not commonly employed for this compound, as it is mainly used for in-vitro studies.

Chemical Reactions Analysis

3-(4-Fluoro-2-methoxyphenyl)thiolan-3-ol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: It can undergo substitution reactions, particularly involving the fluorine and methoxy groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(4-Fluoro-2-methoxyphenyl)thiolan-3-ol is utilized in a wide range of scientific research applications, including:

Chemistry: It is used as a reference compound in analytical chemistry and for studying reaction mechanisms.

Biology: Researchers use it to investigate its effects on biological systems, including its potential as a biochemical probe.

Medicine: Although not approved for medical use, it is studied for its potential therapeutic properties.

Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-methoxyphenyl)thiolan-3-ol involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes.

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The following compounds share structural similarities with 3-(4-Fluoro-2-methoxyphenyl)thiolan-3-ol, differing primarily in their heterocyclic cores and substituents:

Electronic and Functional Group Effects

- Fluorine and Methoxy Groups: All compared compounds feature fluorinated aromatic rings, which enhance electron-withdrawing effects and metabolic stability.

- Functional Group Diversity : The hydroxyl group in the thiolane derivative contrasts with the carboxylic acid in dihydropyridazin analogs, which improves aqueous solubility but may reduce blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.